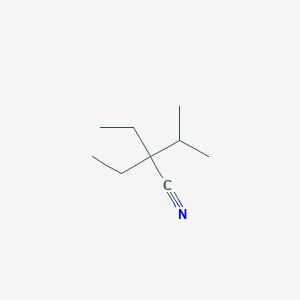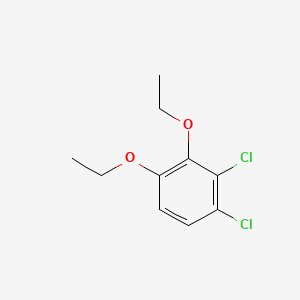![molecular formula C6H4Cl5N B14591495 2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene CAS No. 61394-87-4](/img/structure/B14591495.png)
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene is a highly chlorinated bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene typically involves the chlorination of 1-azabicyclo[2.2.1]hept-2-ene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. A common method involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of advanced catalysts and optimized reaction parameters are crucial for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxy groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated derivatives, while reduction can produce less chlorinated analogs. Oxidation reactions can result in the formation of ketones, aldehydes, or carboxylic acids .
Scientific Research Applications
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s highly chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound is similar in structure but contains additional carboxylic acid groups.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but with different substituents.
Uniqueness
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene is unique due to its high degree of chlorination and the presence of a nitrogen atom within the bicyclic framework.
Properties
CAS No. |
61394-87-4 |
|---|---|
Molecular Formula |
C6H4Cl5N |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2,3,4,7,7-pentachloro-1-azabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C6H4Cl5N/c7-3-4(8)12-2-1-5(3,9)6(12,10)11/h1-2H2 |
InChI Key |
ONPNCMRHNSCEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)

![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)


amino}heptanoate](/img/structure/B14591464.png)
![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)


![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)

![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
